molecular formula C27H26N4O4S B12458576 7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12458576
M. Wt: 502.6 g/mol
InChI Key: OCKJPVIPBUZTDS-UHFFFAOYSA-N
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Description

7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of oxopurines This compound features a unique structure with multiple functional groups, including hydroxyl, naphthalen-1-yloxy, methyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalen-1-yloxypropyl intermediate: This step involves the reaction of naphthalen-1-ol with an appropriate epoxide under basic conditions to form the naphthalen-1-yloxypropyl intermediate.

    Introduction of the purine core: The intermediate is then reacted with a purine derivative, such as 3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The naphthalen-1-yloxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxopurines and derivatives with similar functional groups, such as:

  • 7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
  • 1-{2-hydroxy-3-(naphthalen-1-yloxy)propylamino}-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Uniqueness

The uniqueness of 7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

IUPAC Name

7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

InChI

InChI=1S/C27H26N4O4S/c1-17-10-12-18(13-11-17)16-36-27-28-24-23(25(33)29-26(34)30(24)2)31(27)14-20(32)15-35-22-9-5-7-19-6-3-4-8-21(19)22/h3-13,20,32H,14-16H2,1-2H3,(H,29,33,34)

InChI Key

OCKJPVIPBUZTDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC(COC4=CC=CC5=CC=CC=C54)O)C(=O)NC(=O)N3C

Origin of Product

United States

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